molecular formula C23H17NO3 B2556364 N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide CAS No. 923107-75-9

N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide

Cat. No.: B2556364
CAS No.: 923107-75-9
M. Wt: 355.393
InChI Key: CGCUVUJXTGPSOS-UHFFFAOYSA-N
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Description

N-[2-(2-Methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide is a synthetic organic compound featuring a chromen-4-one (coumarin) core substituted at position 2 with a 2-methylphenyl group and at position 6 with a benzamide moiety. The benzamide group enhances molecular interactions, making it a candidate for drug development.

Properties

IUPAC Name

N-[2-(2-methylphenyl)-4-oxochromen-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17NO3/c1-15-7-5-6-10-18(15)22-14-20(25)19-13-17(11-12-21(19)27-22)24-23(26)16-8-3-2-4-9-16/h2-14H,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGCUVUJXTGPSOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methylphenyl and 4-oxo-4H-chromen-6-yl derivatives.

    Condensation Reaction: The key step involves the condensation of 2-methylphenyl with 4-oxo-4H-chromen-6-yl to form the desired benzamide compound. This reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the benzamide or chromen-4-one moiety are replaced with other groups. Common reagents for substitution reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antioxidant, and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in oxidative stress or inflammation, leading to its observed biological effects.

Comparison with Similar Compounds

Key Observations :

  • Chlorination Effects : The 4-chloro derivative exhibits a higher molecular weight (389.8 vs. 355.4) and likely altered solubility and binding affinity due to the electron-withdrawing Cl atom.

Crystallographic and Analytical Insights

While direct crystallographic data for the target compound are lacking, related benzamide-chromenone hybrids have been characterized using tools like SHELXL and ORTEP. For example, N-[2-(6-Methoxy-2-oxo-2H-chromen-4-yl-benzofuran-3-yl]benzamide adopts a planar chromenone-benzofuran system, stabilized by hydrogen bonding. Such structural data suggest that substituents on the phenyl ring (e.g., methyl, fluoro) influence molecular packing and intermolecular interactions.

Biological Activity

N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide is a complex organic compound that belongs to the class of benzamides and chromene derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound based on diverse research findings, including synthesis methods, biological evaluations, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of this compound is C23H19NO3, with a molecular weight of approximately 369.4 g/mol. The compound features a chromenyl moiety fused with a benzamide group, contributing to its unique chemical properties.

Property Value
Molecular FormulaC23H19NO3
Molecular Weight369.4 g/mol
CAS Number923210-73-5

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Condensation Reactions : The initial step often involves the condensation of appropriate chromone derivatives with an amine to form the benzamide.
  • Functional Group Modifications : Subsequent reactions may introduce various substituents to enhance biological activity.

Anticancer Activity

Numerous studies have demonstrated the cytotoxic potential of this compound against various cancer cell lines. For instance, in vitro assays have shown significant activity against human lung adenocarcinoma (A549) and breast cancer (MCF-7) cell lines.

Cell Line IC50 Value (µg/mL)
A54922.09
MCF-76.40

These results indicate that the compound exhibits a promising profile as a potential anticancer agent, particularly against breast cancer cells.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial effects. Preliminary studies suggest that it may inhibit the growth of various bacterial strains, although specific data on its spectrum of activity is limited.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Variations in substituents on the chromenyl or benzamide moieties can lead to differences in potency and selectivity.

Key Findings from SAR Studies:

  • Substituent Effects : The presence of electron-withdrawing groups enhances cytotoxicity.
  • Moiety Interactions : The chromenyl structure appears crucial for interaction with biological targets, potentially through hydrophobic contacts and hydrogen bonding.

Case Studies

  • Study on Chromone Derivatives : A series of chromone derivatives were synthesized and tested for their cytotoxicity against MCF-7 and A549 cell lines. The results indicated that specific modifications led to enhanced anticancer activity, supporting the rationale for further development of these compounds as therapeutic agents.
  • Molecular Docking Studies : Computational modeling has been employed to predict interactions between this compound and target proteins involved in cancer progression. These studies corroborate experimental findings and help refine drug design strategies.

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